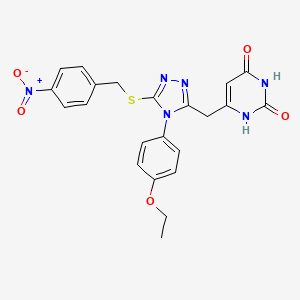
6-((4-(4-ethoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((4-(4-ethoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N6O5S and its molecular weight is 480.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-((4-(4-ethoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that combines a pyrimidine core with a triazole moiety. The presence of multiple functional groups, including ethoxy and nitro substituents, enhances its chemical reactivity and potential biological activity. This article provides an overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C23H19N3O4S, and it features a pyrimidine ring substituted with a triazole group. The structural complexity is significant for its biological interactions and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O4S |
| Molecular Weight | 429.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Triazole Ring : Utilizing thiol and halide reagents to form the triazole structure.
- Pyrimidine Derivation : Incorporating the pyrimidine core through condensation reactions.
- Functional Group Modifications : Introducing ethoxy and nitro groups via electrophilic aromatic substitution.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles showed effectiveness against various bacterial strains, suggesting that the compound may possess similar properties due to its structural features .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. The compound's interaction with key cellular pathways involved in cancer proliferation has been observed. Specifically, compounds similar to this one have shown cytotoxic effects in vitro against cancer cell lines, with mechanisms often linked to the induction of apoptosis and inhibition of cell cycle progression .
The biological activity is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of enzymes critical for cellular metabolism in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate oxidative stress within cells, which can lead to apoptosis in cancer cells .
Case Studies
- Cytotoxicity Assays : In vitro studies utilizing MTT assays have shown that related compounds exhibit cytotoxicity against various cancer cell lines with IC50 values below 10 μM .
- Antimicrobial Testing : The compound's structural analogs were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations as low as 6 mg/ml .
Properties
Molecular Formula |
C22H20N6O5S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N6O5S/c1-2-33-18-9-7-16(8-10-18)27-19(11-15-12-20(29)24-21(30)23-15)25-26-22(27)34-13-14-3-5-17(6-4-14)28(31)32/h3-10,12H,2,11,13H2,1H3,(H2,23,24,29,30) |
InChI Key |
MZGIBCDHRRJMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















